N-[2-(4-Methylphenoxy)ethyl]acetamide
CAS No.: 313552-85-1
Cat. No.: VC6551142
Molecular Formula: C11H15NO2
Molecular Weight: 193.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313552-85-1 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.246 |
| IUPAC Name | N-[2-(4-methylphenoxy)ethyl]acetamide |
| Standard InChI | InChI=1S/C11H15NO2/c1-9-3-5-11(6-4-9)14-8-7-12-10(2)13/h3-6H,7-8H2,1-2H3,(H,12,13) |
| Standard InChI Key | ZAPFOLMPTJGPGD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCNC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
N-[2-(4-Methylphenoxy)ethyl]acetamide belongs to the acetamide class, where the hydroxyl group of acetic acid is replaced by an amine. Its IUPAC name, -[2-(4-methylphenoxy)ethyl]acetamide, reflects a 4-methylphenoxy moiety connected via an ethyl bridge to an acetamide group. Key structural features include:
Molecular Architecture
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Molecular Formula:
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SMILES Notation: CC1=CC=C(C=C1)OCCNC(=O)C
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Stereochemistry: Achiral due to the absence of stereogenic centers .
The compound’s planar aromatic ring and flexible ethyl chain facilitate interactions with biological targets, while the acetamide group contributes to hydrogen-bonding potential.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 193.25 g/mol | |
| logP (Partition Coefficient) | 1.92 (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Polar Surface Area | 38.3 Ų |
Synthesis and Manufacturing
While no direct synthesis protocols for N-[2-(4-Methylphenoxy)ethyl]acetamide are disclosed in the reviewed literature, analogous acetamides are typically synthesized via nucleophilic substitution or amidation reactions. For example, CN101538223A describes a method for preparing N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate, involving:
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Reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal.
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Use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a water-organic solvent system .
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Acidification with HCl or HBr to precipitate the halate salt .
Comparative Analysis with Analogues
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| N-[2-(4-Methoxyphenoxy)ethyl]acetamide | Methoxy substitution | Serotonin receptor binding |
| N-[2-(4-Nitrophenoxy)ethyl]acetamide | Nitro substitution | Antibacterial |
| N-[2-(4-Methylphenoxy)ethyl]acetamide | Methyl substitution | Underexplored |
The methyl group’s steric and electronic effects may reduce polarity compared to methoxy or nitro analogues, potentially altering pharmacokinetics.
Research Gaps and Future Directions
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Synthesis Optimization: Develop reproducible, high-yield synthetic routes.
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Solubility Profiling: Characterize solubility in aqueous and organic solvents.
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Biological Screening: Evaluate antimicrobial, anti-inflammatory, and CNS activity.
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Toxicology Studies: Assess chronic toxicity and ecotoxicological impact.
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